2-Hydroxy Probenecid-d6 is a deuterated derivative of Probenecid, a medication primarily used to treat gout and hyperuricemia. The compound is notable for its role in pharmacological research, particularly in studies involving drug interactions and metabolism. The incorporation of deuterium (d6) enhances the compound's stability and allows for more precise tracking during analytical studies.
2-Hydroxy Probenecid-d6 is synthesized in laboratories that specialize in organic chemistry and pharmaceutical development. It can be obtained from chemical suppliers that focus on isotopically labeled compounds, which are essential for various research applications.
This compound falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs). It functions as a uricosuric agent, which increases uric acid excretion in the urine, thereby reducing serum uric acid levels.
The synthesis of 2-Hydroxy Probenecid-d6 typically involves several steps:
The technical details of the synthesis may include:
The molecular structure of 2-Hydroxy Probenecid-d6 can be described as follows:
2-Hydroxy Probenecid-d6 participates in various chemical reactions typical for phenolic compounds:
The mechanism by which 2-Hydroxy Probenecid-d6 exerts its effects is primarily through inhibition of renal tubular reabsorption of uric acid. This leads to increased uric acid excretion via urine.
2-Hydroxy Probenecid-d6 is utilized in various scientific applications:
2-Hydroxy Probenecid-d6 (C₁₃H₁₃D₆NO₅S) is a deuterium-labeled analog of the gout therapeutic probenecid. Its molecular weight is 307.40 g/mol, with six deuterium atoms strategically incorporated at the 2-hydroxypropyl moiety—specifically at the methyl groups and the methine position adjacent to the hydroxyl group. This isotopic labeling replaces all hydrogen atoms in the propyl chain (C₉H₁₅) with deuterium (C₉D₆H₉), resulting in a mass shift of +6 Da compared to its non-deuterated counterpart [1] [4]. The deuterium atoms induce minimal steric alterations while enhancing metabolic stability due to the kinetic isotope effect, which strengthens C–D bonds compared to C–H bonds. This design preserves the molecule’s affinity for organic anion transporters (OATs) while extending its utility in pharmacokinetic studies [1] [3].
Table 1: Molecular Specifications of 2-Hydroxy Probenecid-d6
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃D₆NO₅S |
Molecular Weight | 307.40 g/mol |
CAS Number | 1330180-97-6 |
Deuterium Positions | Methyl groups and methine of 2-hydroxypropyl |
Key Functional Groups | Sulfonamide, carboxylic acid, hydroxyl |
The systematic IUPAC name for this compound is 4-[(1,1,2,3,3,3-hexadeuterio-2-hydroxypropyl)-propylsulfamoyl]benzoic acid. This nomenclature precisely denotes:
NMR Spectroscopy: ¹H-NMR analysis reveals the absence of signals between 0.8–1.2 ppm and 3.0–3.5 ppm, confirming deuterium incorporation at the 2-hydroxypropyl methyl groups (–CD₃) and methine (–CD–) positions. ¹³C-NMR shows characteristic peaks for the benzoic acid carbonyl (δ 168.2 ppm), sulfonamide-linked aromatic carbons (δ 124–143 ppm), and the 1,3,4-oxadiazole ring (δ 165–167 ppm) in related analogs [1] [8].
FTIR Spectroscopy: Key absorptions include:
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion at m/z 307.1345 [M]⁺. Fragmentation patterns show dominant peaks at m/z 285 (loss of –D₂O) and 240 (cleavage of the sulfonamide bond). The +6 Da shift relative to non-deuterated 2-hydroxy probenecid is pivotal for its use as an internal standard in LC-MS/MS [1] [4].
Table 2: Key Spectroscopic Signatures
Technique | Key Signals | Interpretation |
---|---|---|
¹H-NMR | δ 7.71–8.25 ppm (aromatic H) | Benzoic acid ring |
¹³C-NMR | δ 168.2 ppm (C=O) | Carboxylic acid |
FTIR | 1705 cm⁻¹ (C=O), 1340/1160 cm⁻¹ (SO₂) | Acid and sulfonamide groups |
HRMS | m/z 307.1345 [M]⁺ | Molecular ion confirmation |
Single-crystal X-ray diffraction studies of structurally similar probenecid derivatives (e.g., the 1,3,4-oxadiazole–phthalimide hybrid PESMP) reveal triclinic crystal packing (space group P1̄) with unit cell parameters a = 7.96 Å, b = 11.41 Å, c = 13.53 Å. The lattice features π-π stacking interactions between benzoic acid rings (interplanar distance: 3.5 Å), stabilizing the solid-state architecture. The sulfonamide group adopts a distorted tetrahedral geometry, with bond angles ranging from 106°–108° around the sulfur atom [8].
Hirshfeld surface analysis quantifies intermolecular interactions:
2-Hydroxy Probenecid-d6 differs from probenecid in two key aspects:
Table 3: Structural and Pharmacokinetic Comparison
Property | Probenecid | 2-Hydroxy Probenecid-d6 | 2-Hydroxy Probenecid |
---|---|---|---|
Molecular Formula | C₁₃H₁₉NO₄S | C₁₃H₁₃D₆NO₅S | C₁₃H₁₉NO₅S |
Plasma Half-life | 6–12 hours | 8–16 hours | 7–14 hours |
Protein Binding | 85–95% | 88–97% | 86–94% |
Metabolic Clearance | High (CYP2C9) | Reduced | Moderate |
Urinary Excretion | 70–80% | 65–75% | 68–78% |
Deuterium labeling in 2-Hydroxy Probenecid-d6 decreases affinity for CYP450 enzymes, prolonging half-life by 33–50% compared to probenecid. Unlike probenecid’s primary role in urate transport inhibition, 2-Hydroxy Probenecid-d6 serves as an OAT1/OAT3 inhibitor (IC₅₀ ≈ 12 μM) and analytical standard. Its hydroxyl group enables stronger hydrogen bonding with OAT binding pockets, slightly enhancing transporter affinity versus non-hydroxylated metabolites [1] [9]. Among probenecid metabolites, this compound uniquely combines deuterium stability with polar hydroxyl functionality, optimizing it for mass spectrometry-based tracer studies without perturbing biological interactions [4] [10].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: